An In-depth Technical Guide to (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone
An In-depth Technical Guide to (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone
CAS Number: 62587-07-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a synthetic ketone that incorporates two key structural motifs of significant interest in medicinal chemistry: a trifluoromethylphenyl group and a cyclopropyl ring. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Similarly, the cyclopropyl ring offers conformational rigidity and metabolic stability, often leading to improved potency and a more favorable pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, analytical characterization, potential applications, and safety considerations for this compound, serving as a valuable resource for researchers in the field of drug discovery and organic synthesis.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 62587-07-9 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₉F₃O | --- |
| Molecular Weight | 214.18 g/mol | --- |
| IUPAC Name | Cyclopropyl(4-(trifluoromethyl)phenyl)methanone | --- |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature | Inferred from related compounds |
| Purity | Typically >97% | Commercially available listings |
| Storage | Store in a cool, dry place, sealed from moisture and light. Recommended storage temperature: 2-8°C. | General laboratory practice |
Synthesis and Mechanistic Insights
While a specific, detailed experimental protocol for the synthesis of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is not extensively documented in publicly available literature, a plausible and efficient synthetic route is the Friedel-Crafts acylation of trifluoromethylbenzene with cyclopropanecarbonyl chloride. This method is a classic and reliable approach for the formation of aryl ketones.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves the electrophilic substitution of a hydrogen atom on the trifluoromethylbenzene ring with an acyl group derived from cyclopropanecarbonyl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly reactive acylium ion.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Materials:
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Trifluoromethylbenzene
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Cyclopropanecarbonyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
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Hydrochloric acid (HCl), concentrated
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Crushed ice
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend anhydrous AlCl₃ in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Formation of the Acylium Ion: Cool the suspension in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride dropwise from the dropping funnel. Stir the mixture at this temperature for 15-30 minutes to allow for the formation of the acylium ion complex.
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Addition of Aromatic Substrate: Add trifluoromethylbenzene to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The trifluoromethyl group is a deactivating but meta-directing group; however, steric hindrance at the meta positions and the directing effect of the para-position will likely favor para-substitution.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
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Work-up: Cool the reaction mixture in an ice bath and cautiously quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
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Washing: Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to C=O) | 8.0 - 8.2 | d | ~8.0 |
| Aromatic (ortho to CF₃) | 7.7 - 7.9 | d | ~8.0 |
| Cyclopropyl (methine) | 2.5 - 2.8 | m | --- |
| Cyclopropyl (methylene) | 1.0 - 1.5 | m | --- |
¹³C NMR (Expected Chemical Shifts):
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Aromatic (C-CF₃) | 130 - 135 (q, J ≈ 32 Hz) |
| Aromatic (ipso-C=O) | 138 - 142 |
| Aromatic (CH, ortho to C=O) | 128 - 132 |
| Aromatic (CH, ortho to CF₃) | 125 - 127 (q, J ≈ 4 Hz) |
| Trifluoromethyl (CF₃) | 120 - 125 (q, J ≈ 272 Hz) |
| Cyclopropyl (methine) | 15 - 20 |
| Cyclopropyl (methylene) | 10 - 15 |
Diagram of Analytical Techniques Relationship
Caption: Interrelationship of key analytical techniques for compound characterization.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 214. Key fragmentation patterns would likely involve the loss of the cyclopropyl group and cleavage at the carbonyl group, yielding characteristic fragments.
Expected Fragmentation:
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[M]⁺: 214
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[M - C₃H₅]⁺: 173 (loss of cyclopropyl radical)
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[C₇H₄F₃]⁺: 145 (trifluoromethylphenyl cation)
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[C₃H₅CO]⁺: 69 (cyclopropylcarbonyl cation)
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and trifluoromethyl groups.
Expected IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (aryl ketone) | 1680 - 1700 | Strong |
| C-F (trifluoromethyl) | 1100 - 1400 | Strong, multiple bands |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (cyclopropyl) | ~3000 | Medium |
Applications in Research and Drug Development
The combination of the trifluoromethylphenyl and cyclopropyl moieties makes (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone a valuable building block in medicinal chemistry.
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Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. The cyclopropyl group can also block potential sites of metabolism. This makes the scaffold attractive for developing drug candidates with improved pharmacokinetic profiles.
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Enhanced Potency: The trifluoromethyl group can modulate the electronic properties of the phenyl ring, influencing binding interactions with biological targets. The rigid cyclopropyl group can help to lock the molecule into a bioactive conformation, increasing potency.
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Key Intermediate: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, and heterocycles, allowing for the exploration of a diverse chemical space.
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Bioisosteric Replacement: The (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone core can be used as a bioisosteric replacement for other chemical groups in known active compounds to improve their drug-like properties.
Safety and Handling
A specific Safety Data Sheet (SDS) for (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is not widely available. Therefore, it should be handled with the care accorded to a novel chemical substance, following standard laboratory safety procedures.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Hazards (Inferred):
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Skin and Eye Irritation: Similar to many organic ketones and aromatic compounds, it may cause skin and eye irritation upon contact.
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Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
Conclusion
(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a trifluoromethylphenyl group and a cyclopropyl moiety offers opportunities to design molecules with enhanced metabolic stability and biological activity. While detailed experimental data for this specific compound is not extensively reported, this guide provides a solid foundation based on established chemical principles and data from analogous structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
